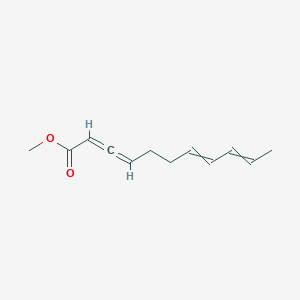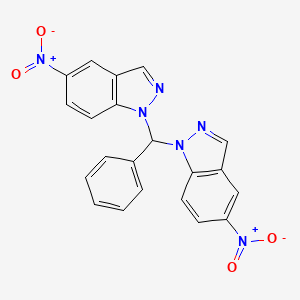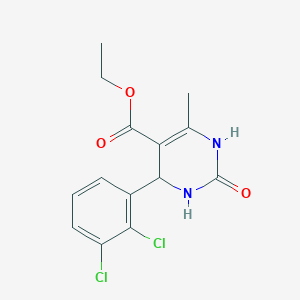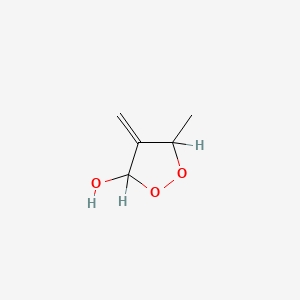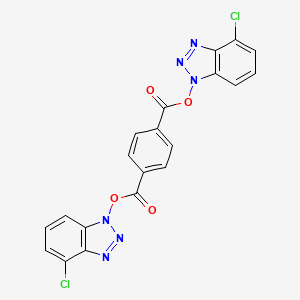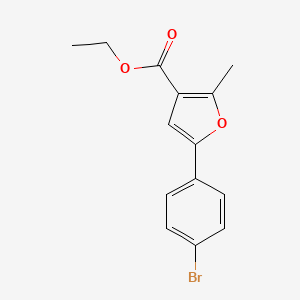![molecular formula C24H30Cl2O6Sn B14323552 Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane CAS No. 104697-81-6](/img/structure/B14323552.png)
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This compound, in particular, has unique properties due to the presence of 2-chlorophenoxy and acetyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane typically involves the reaction of dibutyltin oxide with 2-chlorophenoxyacetic acid in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete reaction and formation of the desired product. The general reaction can be represented as follows:
Dibutyltin oxide+2(2-chlorophenoxyacetic acid)→Dibutylbis[(2-chlorophenoxy)acetyl]oxystannane+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The 2-chlorophenoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin dichloride, while substitution with an amine may produce a dibutyltin amide derivative.
Wissenschaftliche Forschungsanwendungen
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used as a stabilizer in the production of PVC and other polymers, enhancing their thermal stability and durability.
Wirkmechanismus
The mechanism of action of Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Protein Binding: It can bind to proteins, altering their structure and function.
Cellular Signaling: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane can be compared with other organotin compounds such as:
- Dibutyltin dilaurate
- Dibutyltin dichloride
- Dibutyltin oxide
Uniqueness
The presence of 2-chlorophenoxy and acetyl groups in this compound imparts unique properties, such as enhanced stability and specific biological activity, distinguishing it from other organotin compounds.
Similar Compounds
- Dibutyltin dilaurate : Used as a catalyst in polyurethane production.
- Dibutyltin dichloride : Known for its use in organic synthesis and as a stabilizer for PVC.
- Dibutyltin oxide : Commonly used as a catalyst and stabilizer in various industrial applications.
Eigenschaften
CAS-Nummer |
104697-81-6 |
|---|---|
Molekularformel |
C24H30Cl2O6Sn |
Molekulargewicht |
604.1 g/mol |
IUPAC-Name |
[dibutyl-[2-(2-chlorophenoxy)acetyl]oxystannyl] 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/2C8H7ClO3.2C4H9.Sn/c2*9-6-3-1-2-4-7(6)12-5-8(10)11;2*1-3-4-2;/h2*1-4H,5H2,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
BHRVUAMUGZXANT-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)COC1=CC=CC=C1Cl)OC(=O)COC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


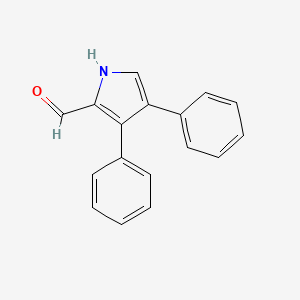
![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)


